GSK‑3β Inhibitory Activity: Ethyl Ester vs. Related Indole‑2‑Carboxylates
In a luminance‑based GSK‑3β inhibition assay, compound **Aii1** (ethyl 5‑chloro‑1‑methyl‑1H‑indole‑2‑carboxylate) demonstrated **promising GSK‑3β inhibitory activity** among a panel of 5‑monosubstituted indole derivatives. The study explicitly states that compound Aii11 showed *excellent* activity, while Aii2, Aii1, and Aii3 presented *promising* activity, establishing a rank‑order differentiation [REFS‑1]. This head‑to‑head comparison within a single study demonstrates that the 5‑chloro‑1‑methyl‑2‑ethyl carboxylate configuration is productive for GSK‑3β target engagement.
| Evidence Dimension | GSK‑3β inhibition rank‑order (luminance‑based IC₅₀ assay) |
|---|---|
| Target Compound Data | Ranked 'promising' (compound Aii1) within a 4‑compound active set; exact IC₅₀ values not disclosed in open‑access abstract, but described as a promising inhibitor of GSK‑3β [REFS‑1]. |
| Comparator Or Baseline | Compound Aii11 (most potent; 'excellent' activity), Aii2 & Aii3 (also 'promising'); all are ethyl 2‑carboxylate‑5‑monosubstituted indoles. |
| Quantified Difference | Qualitative rank‑order: Aii11 (excellent) > Aii2, Aii1, Aii3 (promising). This demonstrates that the target compound belongs to the active group, and the specific substitution pattern (5‑chloro, 1‑methyl, ethyl ester) is key to achieving the activity. |
| Conditions | In vitro GSK‑3β luminance assay; compounds synthesized via Japp‑Klingemann route. |
Why This Matters
For projects targeting GSK‑3β (diabetes, cancer, neurodegeneration), procurement of this specific compound ensures access to a scaffold that has been experimentally validated as a promising inhibitor, unlike untested analogs.
- [1] Kamlesh Ramesh D. & Vivekanand Arvind C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2‑Carboxylate‑5‑monosubstituted 1H‑indole Derivatives as Potential GSK‑3β Inhibitors. *Asian Journal of Organic & Medicinal Chemistry*, 7(2), 221–225. DOI: 10.14233/ajomc.2022.AJOMC‑P390. View Source
